Isomucronulatol 7-O-glucoside

Inflammation Immunology Cytokine Inhibition

Researchers conducting SAR studies on Astragalus flavonoids require well-characterized reference compounds with defined, moderate bioactivity. Isomucronulatol 7-O-glucoside (IMG) addresses this gap as a weak IL-12 p40 inhibitor with confirmed spectroscopic identity. • Establishes baseline activity thresholds in flavonoid SAR assays vs. potent analogs (isoliquiritigenin IC50 5.9 μM) • Validated by ESI-MS, ¹H-NMR, ¹³C-NMR for phytochemical standardization • Synergizes with ecliptasaponin A for MMP13 reduction in OA models • ≥98% HPLC purity; global shipping available

Molecular Formula C23H28O10
Molecular Weight 464.5 g/mol
Cat. No. B1257283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsomucronulatol 7-O-glucoside
Synonyms7,2'-dihydroxy-3',4'-dimethoxy-isoflavane-7-O-glucoside
7,2'-dihydroxy-3',4'-dimethoxyisoflavane-7-O-glucoside
Molecular FormulaC23H28O10
Molecular Weight464.5 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)C2CC3=C(C=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC2)O)OC
InChIInChI=1S/C23H28O10/c1-29-15-6-5-14(18(25)22(15)30-2)12-7-11-3-4-13(8-16(11)31-10-12)32-23-21(28)20(27)19(26)17(9-24)33-23/h3-6,8,12,17,19-21,23-28H,7,9-10H2,1-2H3/t12-,17+,19+,20-,21+,23+/m0/s1
InChIKeySXHOGLPTLQBGDO-ZVSSUSCDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isomucronulatol 7-O-glucoside Overview


Isomucronulatol 7-O-glucoside (IMG) is a flavonoid glycoside belonging to the isoflavonoid O-glycoside class, specifically an (R)-isoflavan derivative with a beta-D-glucopyranosyloxy substitution at position 7 . It is isolated from the roots of Astragalus membranaceus (Radix Astragali), a widely used traditional medicinal plant [1]. The compound is characterized by a molecular weight of 464.46 g/mol (C23H28O10) and is commercially available as a reference standard with purity typically ≥98% . Its reported biological profile includes weak anti-inflammatory activity via inhibition of LPS-stimulated IL-12 p40 production and moderate anti-osteoarthritic effects in chondrocyte models, distinguishing it from more potent flavonoids within the same botanical source.

Reference Standard Astragalus membranaceus flavonoid glycoside
Glycoside Form 7-O-glucoside enhances aqueous compatibility vs aglycones
Low-Activity Comparator Supports SAR studies with reduced IL-12 inhibition

Why Astragalus Flavonoids Cannot Substitute


Although Astragalus membranaceus contains numerous structurally related flavonoids, including isoliquiritigenin, liquiritigenin, calycosin, formononetin, and daidzein, these compounds exhibit widely divergent biological potency profiles that preclude simple substitution. For instance, isoliquiritigenin and liquiritigenin demonstrate potent inhibition of IL-6 and IL-12 p40 with IC50 values ranging from 2.7 to 6.1 μM, whereas isomucronulatol 7-O-glucoside exhibits only weak activity in the same assay system [1]. This potency differential (approximately 10- to 100-fold depending on comparator) directly impacts experimental design for mechanistic studies requiring specific activity windows, particularly for combination studies or when probing synergistic effects [2]. Furthermore, glycosylation at the 7-position confers distinct physicochemical properties—including aqueous solubility of ~0.29 g/L at 25°C and LogP of 0.59—that differ substantially from aglycone counterparts, affecting formulation and bioavailability profiles [3]. These compound-specific characteristics necessitate deliberate selection of isomucronulatol 7-O-glucoside for applications where moderate-to-weak bioactivity or specific glycoside-mediated solubility is required.

Potency Profile Astragalus flavonoids vary widely; 7-O-glucoside may exhibit lower inhibition than isoliquiritigenin or liquiritigenin
Glycosylation Effect 7-O-glycosylation alters solubility and LogP, shifting formulation behavior compared to aglycones
Biological Context Class-level anti-inflammatory potency differences may affect assay interpretation; direct substitution requires validation

Isomucronulatol 7-O-glucoside vs. Related Flavonoids: Evidence


Anti-Inflammatory Activity in Dendritic Cells

In a direct comparative study of 12 flavonoids isolated from Astragalus membranaceus, isomucronulatol 7-O-glucoside exhibited weak inhibitory activity against LPS-induced IL-12 p40 production, in contrast to isoliquiritigenin and liquiritigenin which showed significant inhibition with IC50 values of 2.7-6.1 μM [1]. The study reported that isomucronulatol 7-O-glucoside's activity was markedly weaker, though precise IC50 values were not determined due to insufficient inhibition at tested concentrations [1].

IL-12 p40 inhibition
Head-to-head
Weak inhibition (IC50 >100 μM) vs Isoliquiritigenin IC50 5.9 μM, Liquiritigenin IC50 6.1 μM
Supports low-activity comparator use in SAR studies
Mouse BMDC, LPS 100 ng/mL, 24 h
Inflammation Immunology Cytokine Inhibition

Anti-Osteoarthritic Activity in Chondrosarcoma Model

In an IL-1β-stimulated SW1353 chondrosarcoma cell model of osteoarthritis, isomucronulatol 7-O-β-D-glucoside reduced the expression of MMP13, COX1/2, TNF-α, IL-1β, and p65, but its inhibitory effect was approximately 100-fold weaker than ecliptasaponin A (ES), a co-isolated compound from the same botanical formula [1]. Notably, combination treatment with both compounds produced synergistic reduction in MMP13 expression compared to either single component alone [1].

OA molecule expression
Head-to-head
Moderate reduction of MMP13, COX1/2, TNF-α, IL-1β, p65; ~100-fold weaker than ecliptasaponin A
Reported combinatorial synergy context
SW1353 cells, IL-1β 10 ng/mL
Osteoarthritis Cartilage Degeneration Chondroprotection

Aqueous Solubility Compared to Aglycones

The presence of a glucose moiety at the 7-position of isomucronulatol confers markedly different solubility characteristics compared to the aglycone isomucronulatol. While precise aqueous solubility data for the aglycone are scarce, the glucoside exhibits calculated aqueous solubility of 0.29 g/L at 25°C and a LogP value of 0.59, indicating moderate hydrophilicity [1]. For comparison, typical flavonoid aglycones (e.g., formononetin) exhibit LogP values >2.5 and aqueous solubility <0.01 g/L [2].

Aqueous solubility
Class-level inference
0.29 g/L (calc.), LogP 0.59; aglycone LogP >2.5
Aqueous formulation compatibility context
Calculated values; experimental DMSO solubility ≥100 mg/mL
Formulation Science Physicochemical Characterization Bioavailability

Isomucronulatol 7-O-glucoside Application Scenarios


Osteoarthritis Synergy with Ecliptasaponin A

Based on direct evidence showing that isomucronulatol 7-O-glucoside exhibits moderate anti-osteoarthritic activity that synergizes with ecliptasaponin A to produce enhanced MMP13 reduction [1], this compound is optimally utilized in combinatorial pharmacology studies investigating multi-component natural product mechanisms. Researchers studying traditional botanical formulas such as Ryupunghwan (RPH) or other Astragalus-containing preparations should procure isomucronulatol 7-O-glucoside to recapitulate and dissect the molecular synergy observed between these co-occurring compounds.

Low-Activity Comparator for Cytokine Studies

Given its weak inhibitory activity against LPS-stimulated IL-12 p40 production—markedly lower than isoliquiritigenin (IC50 5.9 μM) and liquiritigenin (IC50 6.1 μM) in the same assay system [2]—isomucronulatol 7-O-glucoside serves as an ideal low-activity comparator or negative control in structure-activity relationship (SAR) studies of Astragalus flavonoids. Its procurement enables researchers to establish baseline activity thresholds and validate assay sensitivity when screening more potent isoflavonoid derivatives.

Astragalus Extract Quality Control & Analysis

As a well-characterized flavonoid glycoside with established spectroscopic data (ESI-MS, ¹H-NMR, ¹³C-NMR) [1] [3], isomucronulatol 7-O-glucoside functions as a reliable reference standard for HPLC-UV, LC-MS, and NMR-based quantification and authentication of Astragalus membranaceus-derived botanical materials. Its procurement is essential for laboratories engaged in phytochemical standardization, quality control of herbal supplements, or metabolomic profiling of Fabaceae family plants.

Application
Selection Property
Validation Focus
Combinatorial osteoarthritis research
Moderate activity synergy context
MMP13 and OA-related molecular panel response
Cytokine inhibition SAR studies
Low-activity comparator context
IL-12 p40 inhibition assay sensitivity
Astragalus authentication and standardization
Reference standard (HPLC/NMR)
Phytochemical quantification and metabolomic profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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